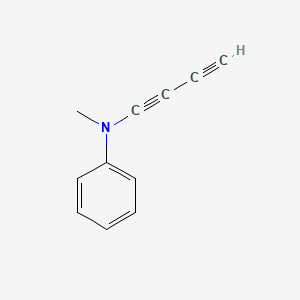
N-(Buta-1,3-diyn-1-yl)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Buta-1,3-diyn-1-yl)-N-methylaniline is an organic compound characterized by the presence of a butadiyne group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Buta-1,3-diyn-1-yl)-N-methylaniline typically involves the coupling of aniline derivatives with butadiyne precursors. One common method is the oxidative coupling of terminal alkynes using copper catalysts under mild conditions . This reaction can be carried out in the presence of oxygen or other oxidizing agents to facilitate the formation of the butadiyne linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Buta-1,3-diyn-1-yl)-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized products.
Reduction: Reduction reactions can convert the butadiyne group into alkenes or alkanes.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Buta-1,3-diyn-1-yl)-N-methylaniline has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which N-(Buta-1,3-diyn-1-yl)-N-methylaniline exerts its effects involves interactions with molecular targets and pathways specific to its structure. The butadiyne group can participate in various chemical reactions, while the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A similar compound used in the synthesis of organic and organometallic structures.
Phenylbuta-1,3-diyn-1-yl derivatives: Compounds with similar butadiyne linkages but different substituents on the phenyl ring.
Uniqueness
N-(Buta-1,3-diyn-1-yl)-N-methylaniline is unique due to the presence of both the butadiyne and aniline moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
82505-80-4 |
|---|---|
Molekularformel |
C11H9N |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
N-buta-1,3-diynyl-N-methylaniline |
InChI |
InChI=1S/C11H9N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h1,5-9H,2H3 |
InChI-Schlüssel |
ZEFDXNSOGOSVJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#CC#C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)
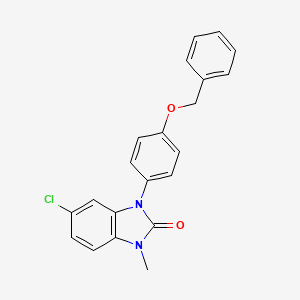
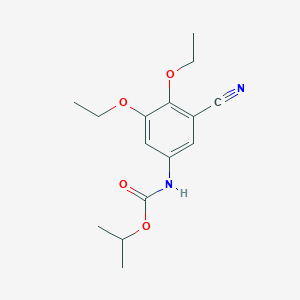
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)
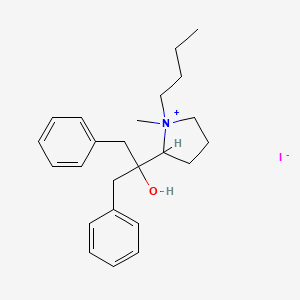
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)

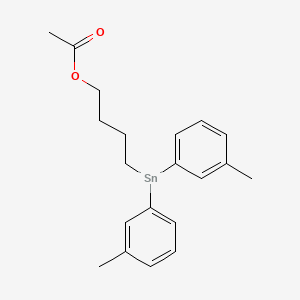
![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
